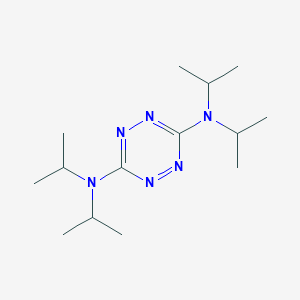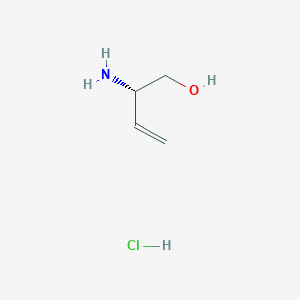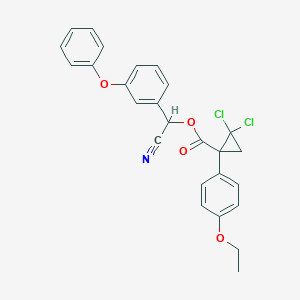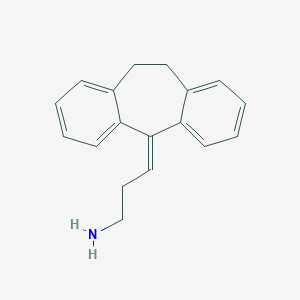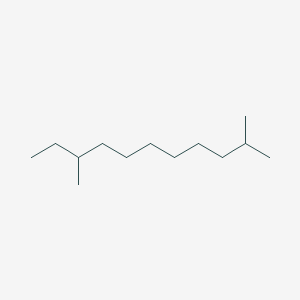
2,9-Dimethylundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Dimethylundecane is an organic compound that belongs to the family of alkanes. It is a colorless liquid with a distinct odor and is commonly used as a solvent in various industrial applications. In recent years, there has been a growing interest in the scientific research applications of 2,9-Dimethylundecane due to its unique properties and potential benefits.
Mecanismo De Acción
The mechanism of action of 2,9-Dimethylundecane is not fully understood, but it is believed to act as a non-polar solvent that can dissolve non-polar compounds. It has a low boiling point and high vapor pressure, making it an effective solvent for low-temperature reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of 2,9-Dimethylundecane. However, it has been reported to have low toxicity and is not expected to have significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,9-Dimethylundecane in lab experiments is its low toxicity and low environmental impact. It is also an effective solvent for a wide range of chemical reactions. However, its low boiling point and high vapor pressure can make it difficult to handle and store, and it may not be suitable for high-temperature reactions.
Direcciones Futuras
There are several potential future directions for the scientific research applications of 2,9-Dimethylundecane. These include further studies on its mechanism of action, development of new synthesis methods for improved purity and yield, and exploration of its potential applications in other fields such as pharmaceuticals and materials science.
In conclusion, 2,9-Dimethylundecane is a versatile compound with a wide range of scientific research applications. Its unique properties make it an effective solvent for various chemical reactions, and its low toxicity and environmental impact make it a promising candidate for future research and development.
Métodos De Síntesis
2,9-Dimethylundecane can be synthesized through various methods, including catalytic hydrogenation of undecylenic acid, alkylation of 2,9-dimethyl-1,10-decanediol, and hydroformylation of 1-dodecene. The choice of synthesis method depends on the desired purity and yield of the final product.
Aplicaciones Científicas De Investigación
2,9-Dimethylundecane has been widely used in scientific research, particularly in the field of organic chemistry. It is commonly used as a solvent for various chemical reactions, including Grignard reactions, Suzuki coupling, and Heck reactions. It has also been used as a reference standard in gas chromatography-mass spectrometry (GC-MS) analysis of complex mixtures.
Propiedades
Número CAS |
17301-26-7 |
|---|---|
Nombre del producto |
2,9-Dimethylundecane |
Fórmula molecular |
C13H28 |
Peso molecular |
184.36 g/mol |
Nombre IUPAC |
2,9-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-13(4)11-9-7-6-8-10-12(2)3/h12-13H,5-11H2,1-4H3 |
Clave InChI |
XDLHYYXVEXQVGL-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCCCCC(C)C |
SMILES canónico |
CCC(C)CCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



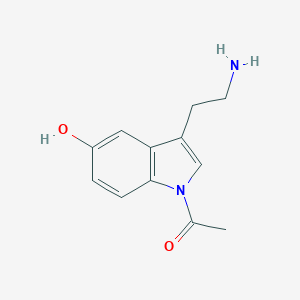
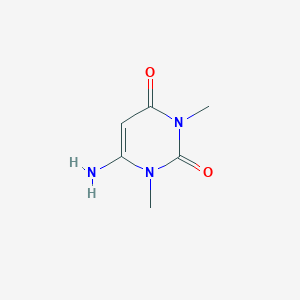
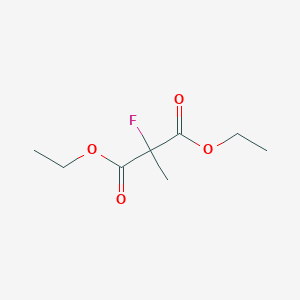
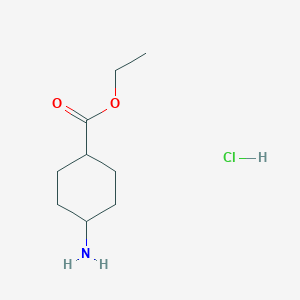
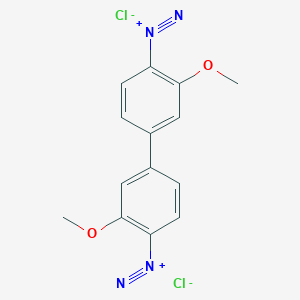
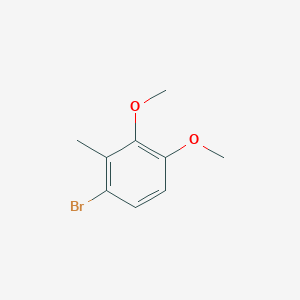
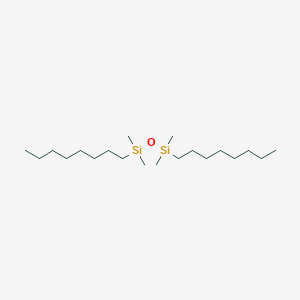
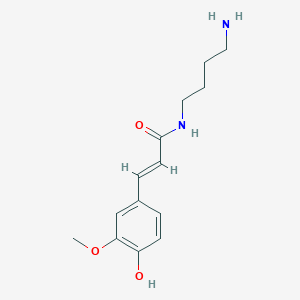
![3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propanenitrile](/img/structure/B104211.png)
